Isotopic Purity and Mass Shift
D-Fructose-d12 provides a consistent mass shift of +12 Da (M+12) relative to unlabeled D-fructose, enabling unequivocal chromatographic and mass spectrometric resolution . In contrast, a uniformly ¹³C-labeled fructose (e.g., U-¹³C₆-fructose) exhibits a +6 Da mass shift, while a partially deuterated analog (e.g., D-fructose-4,5,6,6-d4) offers only a +4 Da shift, increasing the risk of isotopic interference and spectral overlap in complex biological matrices . The specified isotopic purity of ≥98 atom % D (typically 98 atom % D from leading suppliers) ensures a high-fidelity isotopic signal, minimizing the background contribution from residual protiated species .
| Evidence Dimension | Mass shift for MS detection |
|---|---|
| Target Compound Data | +12 Da (M+12) |
| Comparator Or Baseline | Unlabeled D-fructose: 0 Da; U-¹³C₆-fructose: +6 Da; D-fructose-4,5,6,6-d4: +4 Da |
| Quantified Difference | +12 Da vs 0 Da; +6 Da vs +12 Da (Δ -6 Da for ¹³C); +4 Da vs +12 Da (Δ -8 Da for d4) |
| Conditions | LC-MS analysis; molecular weight determination |
Why This Matters
The +12 Da mass shift ensures superior chromatographic separation and unambiguous mass spectral identification, reducing false positives and enabling precise quantification in complex biological samples where multiple isobaric species may co-elute.
